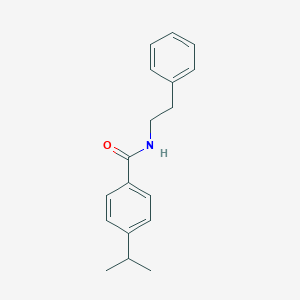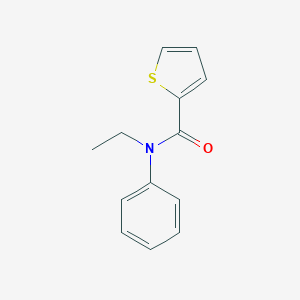
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the class of acetamide derivatives and is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and cognition. By inhibiting the activity of these enzymes, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide may reduce inflammation, inhibit tumor growth, and improve cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to have several biochemical and physiological effects. In animal models, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and improve cognitive function and memory. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to increase levels of certain neurotransmitters such as acetylcholine and dopamine, which play a role in cognition and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide. One area of research is the development of novel derivatives of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide and its effects on various biological pathways.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide exhibits anti-inflammatory, anti-tumor, and neuroprotective effects. 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-12-7-5-11(6-8-12)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
Clave InChI |
QXWSVLIICPTKMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)




